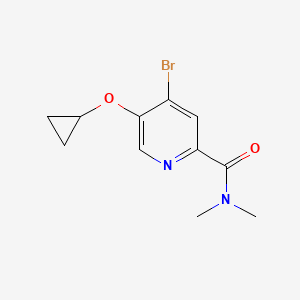
4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 4th position, a cyclopropoxy group at the 5th position, and a dimethylamino group attached to the picolinamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves the following steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Dimethylation: The dimethylamino group can be introduced by reacting the intermediate with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (NaH, K2CO3)
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Corresponding reduced derivatives
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropoxy group.
4-Bromo-N-cyclopropylbenzamide: Similar structure but lacks the dimethylamino group.
4-Bromo-2,5-dimethoxyphenethylamine: Different core structure but contains a bromine atom.
Uniqueness
4-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
4-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-5-8(12)10(6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
ONRITZTUHOGTBJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


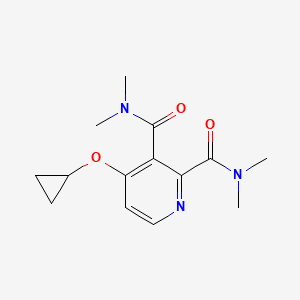
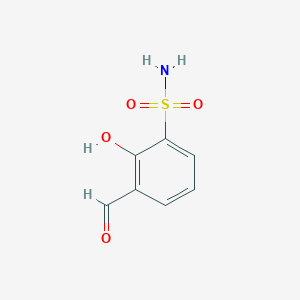
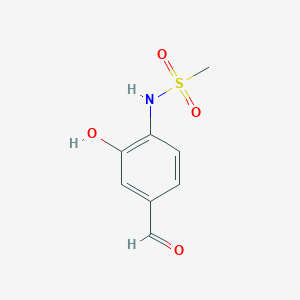
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)
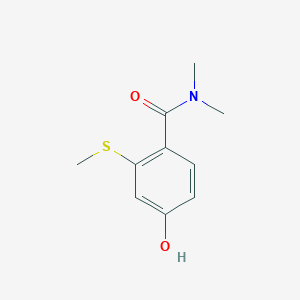
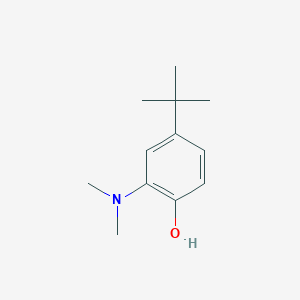
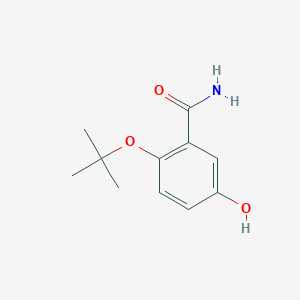
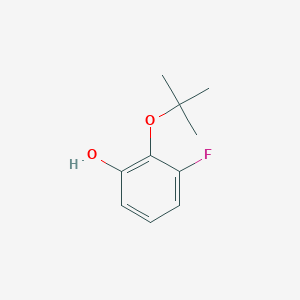
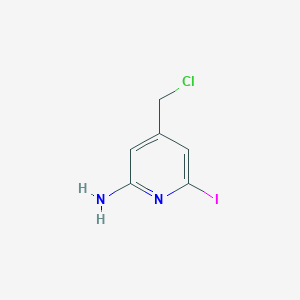
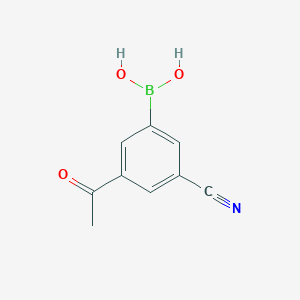
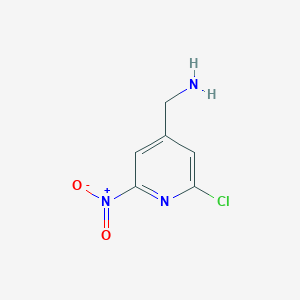
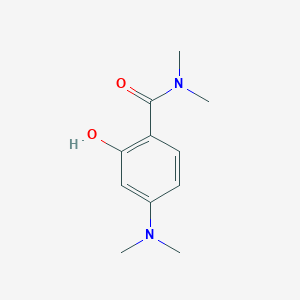
![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
